molecular formula C6H3F2NO B571032 2-Fluoropyridine-3-carbonyl fluoride CAS No. 113898-55-8

2-Fluoropyridine-3-carbonyl fluoride

Cat. No.: B571032
CAS No.: 113898-55-8
M. Wt: 143.093
InChI Key: FRRSTGWMCISOKQ-UHFFFAOYSA-N
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Description

2-Fluoropyridine-3-carbonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-carbonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to fluorinate pyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-3-carbonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atom.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride or tetra-n-butylammonium fluoride in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocycles.

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-3-carbonyl fluoride involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition or activation of specific enzymes or receptors, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 2-Cyano-3-fluoropyridine

Uniqueness

2-Fluoropyridine-3-carbonyl fluoride is unique due to the presence of both a fluorine atom and a carbonyl fluoride group. This combination imparts distinct reactivity and stability compared to other fluorinated pyridines. The carbonyl fluoride group can participate in additional reactions, such as nucleophilic acyl substitution, which is not possible with simple fluoropyridines .

Properties

IUPAC Name

2-fluoropyridine-3-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSTGWMCISOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663845
Record name 2-Fluoropyridine-3-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113898-55-8
Record name 2-Fluoropyridine-3-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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